3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles.
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding the desired compound with excellent yields. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as poly-ADP-ribose polymerase (PARP), which plays a crucial role in DNA repair and cell survival . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar compounds to 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolo-thiadiazoles and triazolo-pyrimidines. These compounds share similar structural features and pharmacological properties but may differ in their specific activities and applications . For example, triazolo-pyrimidines have been studied for their antiviral and antibacterial properties, while triazolo-thiadiazoles are more commonly investigated for their anticancer potential .
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H16N4O2S/c1-22-12-9-7-11(8-10-12)16-20-21-15(18-19-17(21)24-16)13-5-3-4-6-14(13)23-2/h3-10,16,20H,1-2H3 |
InChI Key |
VSWKNDWNODOZPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC=CC=C4OC |
Origin of Product |
United States |
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